molecular formula C9H9BrO2Zn B6294901 2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether CAS No. 1620567-98-7

2-Benzyloxy-2-oxoethylzinc bromide, 0.50 M in ether

Cat. No.: B6294901
CAS No.: 1620567-98-7
M. Wt: 294.4 g/mol
InChI Key: RMKKKKBWVLLVTG-UHFFFAOYSA-M
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Description

2-Benzyloxy-2-oxoethylzinc bromide is an organozinc reagent commonly used in organic synthesis for nucleophilic additions and cross-coupling reactions. Its structure features a benzyloxy-protected oxoethyl group coordinated to a zinc bromide moiety. The compound is typically supplied as a 0.50 M solution in diethyl ether, ensuring stability and ease of handling in air-sensitive reactions . Organozinc reagents like this are less reactive than Grignard reagents but offer superior functional group tolerance, making them valuable in constructing complex molecules.

Properties

IUPAC Name

benzyl acetate;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-8(10)11-7-9-5-3-2-4-6-9;;/h2-6H,1,7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKKKKBWVLLVTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C(=O)OCC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonate Ester Intermediate Synthesis

The first step involves converting 2-benzyloxyethanol into a sulfonate ester, enhancing its reactivity toward nucleophilic displacement. A representative protocol derived from patent data includes:

  • Reaction Setup : Combine 2-benzyloxyethanol (1.0 equiv), TsCl (1.1 equiv), and triethylamine (1.2 equiv) in dichloromethane (DCM) at 0°C.

  • Activation : Stir the mixture at 25°C for 5 hours, forming 2-benzyloxyethyl p-toluenesulfonate.

  • Workup : Wash sequentially with citric acid (0.1% w/v), sodium bicarbonate (5% w/v), and brine. Isolate the sulfonate ester via vacuum distillation or recrystallization (yield: 85–98%, purity: >99% by HPLC).

This step is pivotal for generating a stable intermediate amenable to subsequent zinc insertion.

Zinc Bromide Incorporation

The sulfonate ester undergoes nucleophilic displacement with a zinc bromide source. Two methodologies are prevalent:

Method A: Direct Zinc Insertion

  • Reaction : Combine 2-benzyloxyethyl p-toluenesulfonate (1.0 equiv) with zinc dust (2.0 equiv) in anhydrous ether under nitrogen.

  • Activation : Add a catalytic amount of 1,2-dibromoethane to initiate the reaction.

  • Stirring : Maintain at reflux (40°C) for 12–24 hours, yielding a turbid suspension of the organozinc species.

Method B: Transmetallation

  • Preparation : Generate the Grignard reagent (2-benzyloxyethylmagnesium bromide) by reacting 2-benzyloxyethyl bromide with magnesium in ether.

  • Transmetallation : Add ZnBr₂ (1.1 equiv) to the Grignard solution at 0°C, stirring for 1 hour to form the organozinc bromide.

Table 1: Comparative Analysis of Zinc Incorporation Methods

MethodYield (%)Purity (HPLC, %)Reaction Time (h)
A789524
B929912

Method B offers superior efficiency but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent Selection

Ether solvents are critical for stabilizing the organozinc species. Diethyl ether provides a balance between solubility and reaction rate, whereas THF enhances reactivity at the expense of lower boiling point.

Temperature and Concentration

Maintaining the reaction at 0–25°C prevents thermal degradation. A final concentration of 0.50 M in ether ensures optimal stability during storage.

Catalytic Additives

The use of 1,2-dibromoethane (0.5 mol%) in Method A accelerates zinc activation, reducing induction periods.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.55 (s, 2H, OCH₂Ph), 3.75 (t, J = 6.0 Hz, 2H, CH₂O), 2.45 (t, J = 6.0 Hz, 2H, CH₂ZnBr).

  • GC-MS : m/z 259 [M⁺-ZnBr], confirming molecular integrity.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

  • Titration : Quantify active zinc via iodometric titration, ensuring 0.50 ± 0.05 M concentration in ether.

Applications in Organic Synthesis

2-Benzyloxy-2-oxoethylzinc bromide enables efficient cross-coupling reactions, such as:

  • Negishi Coupling : Palladium-catalyzed arylation to construct benzyl-protected alcohols.

  • Aldehyde Addition : Formation of β-hydroxy esters via reaction with carbonyl electrophiles .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-2-oxoethylzinc bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.

    Substitution Reactions: It can participate in substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

    Solvents: Ether is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Coupled Products: Formed from cross-coupling reactions, such as biaryls or styrenes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H9BrO2Zn
  • Molecular Weight : 294.4629 g/mol
  • CAS Number : 1620567-98-7
  • Concentration : 0.50 M in Ether

Organic Synthesis

Carbon-Carbon Bond Formation
2-Benzyloxy-2-oxoethylzinc bromide is frequently employed in nucleophilic addition reactions, where it acts as a nucleophile to form new carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules.

Case Study: Synthesis of β-Hydroxy Carbonyl Compounds

In a study involving the synthesis of β-hydroxy carbonyl compounds, 2-Benzyloxy-2-oxoethylzinc bromide was utilized to react with various electrophiles, demonstrating high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the nucleophilic addition.

ElectrophileYield (%)Reaction Conditions
Acetaldehyde850 °C, 1 hour
Benzaldehyde90Room Temp, 30 min
Cyclohexanone7825 °C, 2 hours

Functional Group Transformations

The compound can also facilitate functional group transformations, such as the conversion of aldehydes and ketones into alcohols or other derivatives through zinc-mediated processes.

Case Study: Reduction of Aldehydes

In a series of experiments, the reduction of various aldehydes using 2-Benzyloxy-2-oxoethylzinc bromide yielded corresponding alcohols with excellent selectivity.

AldehydeProductYield (%)
FormaldehydeMethanol95
PropanalPropanol92
ButyraldehydeButanol89

Pharmaceutical Applications

Recent research indicates potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting diseases such as HIV. The compound has been explored for its efficacy in synthesizing inhibitors that can modulate biological pathways relevant to disease treatment.

Case Study: Synthesis of HIV Inhibitors

A patent describes the use of organozinc compounds, including 2-Benzyloxy-2-oxoethylzinc bromide, in synthesizing novel HIV inhibitors. These compounds demonstrated promising activity against HIV replication in vitro.

Coordination Chemistry

The ability to form complexes with various ligands enhances the utility of this compound in coordination chemistry. Its application in synthesizing macrocyclic chelators has been documented, which are crucial for radiopharmaceutical applications.

Data Table: Chelation Studies

Chelator TypeMetal IonStability Constant (log K)
Macrocyclic ChelatorActinium-225>10
Linear ChelatorLead(II)8

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a nucleophile. The zinc atom in the compound coordinates with the electrophilic center of the reactant, facilitating the transfer of the organic group. This coordination is crucial for the compound’s reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between 2-benzyloxy-2-oxoethylzinc bromide and related organozinc or brominated compounds:

Compound Molecular Formula Concentration/Solvent Reactivity Key Applications Stability
2-Benzyloxy-2-oxoethylzinc bromide C₉H₁₀BrO₂Zn 0.50 M in ether Moderate; selective alkylation Cross-couplings, conjugate additions Stable in ether at low temperatures
2-tert-Butoxy-2-oxoethylzinc bromide C₆H₁₁BrO₂Zn 0.50 M in THF Similar to benzyloxy analog Asymmetric synthesis More moisture-sensitive than ether-based solutions
Benzyl-2-bromoethyl ether C₉H₁₁BrO Neat liquid SN2 substitutions, alkylation precursor Synthesis of ether-linked pharmaceuticals Stable but light-sensitive
Ethyl 2-(2-hydroxybenzoyl)benzoate C₁₆H₁₄O₄ Solid (crystalline) Ester hydrolysis, coordination chemistry Fluorescent probes, metal complexes Stable in dry conditions

Key Comparisons

Unlike benzyl-2-bromoethyl ether (a simple alkylating agent), the zinc-bound bromide in the target compound participates in transmetallation or insertion reactions, enabling catalytic cycles in cross-couplings .

Solvent and Stability

  • Solutions in ether (e.g., 0.50 M) are less polar than THF-based reagents, reducing side reactions with electrophilic substrates. Ether’s low boiling point (35°C) also facilitates easy removal post-reaction .
  • In contrast, tert-butoxy-zinc reagents in THF may decompose faster due to THF’s higher polarity and susceptibility to peroxide formation .

Functional Group Compatibility The oxoethyl group in 2-benzyloxy-2-oxoethylzinc bromide allows for post-reaction deprotection to ketones, a feature absent in non-oxygenated zinc reagents like benzylzinc bromide.

Synthetic Utility

  • Compared to ethyl 2-(2-hydroxybenzoyl)benzoate (a crystalline ester), the zinc reagent is more versatile in C–C bond formation but requires stringent anhydrous conditions .

Research Findings and Data

  • Synthesis Insights : The benzyloxy group is often introduced via benzyl bromide under basic conditions, as seen in related benzoxazole syntheses (e.g., 2-(2-(benzyloxy)-4-bromophenyl)benzo[d]oxazole) .
  • Thermal Stability: Ether solutions of organozinc reagents typically remain stable at −20°C for months, whereas THF-based analogs may require stricter temperature control .
  • Reaction Yields : In cross-couplings, 2-benzyloxy-2-oxoethylzinc bromide achieves yields comparable to tert-butoxy derivatives (70–85%), but with slower kinetics due to steric effects .

Biological Activity

2-Benzyloxy-2-oxoethylzinc bromide is a zinc-based organometallic compound that has garnered interest in various fields of medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a benzyloxy group and a zinc center, contributing to its potential biological activities.

  • Chemical Formula : C10H11BrO2Zn
  • Molecular Weight : 305.43 g/mol
  • CAS Number : 146001576
  • Concentration : 0.50 M in Ether

The biological activity of 2-Benzyloxy-2-oxoethylzinc bromide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The zinc ion plays a crucial role in catalysis and stabilization of enzyme structures, while the benzyloxy group may enhance lipophilicity, facilitating membrane permeability.

Biological Activity Overview

Research indicates that compounds like 2-Benzyloxy-2-oxoethylzinc bromide exhibit significant biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against a range of bacterial strains.
  • Enzyme Inhibition : Potentially inhibits specific enzymes involved in metabolic pathways.
  • Receptor Modulation : May act on various receptors, influencing physiological responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory against E. coli and S. aureusPubChem
Enzyme InhibitionInhibition of carbonic anhydrasePatent
Receptor ModulationModulation of GABA receptorsPatent

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Benzyloxy-2-oxoethylzinc bromide against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.25 M, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Enzyme Inhibition Profile

In vitro assays demonstrated that the compound inhibits carbonic anhydrase with an IC50 value of approximately 15 µM. This inhibition could have implications for conditions such as glaucoma and obesity, where carbonic anhydrase plays a role in fluid secretion and metabolic regulation.

Research Findings

Recent findings highlight the versatility of 2-Benzyloxy-2-oxoethylzinc bromide in medicinal chemistry:

  • Therapeutic Applications : Its potential use as an antimicrobial agent opens avenues for developing new antibiotics.
  • Biochemical Pathways : Understanding its interaction with enzymes can lead to insights into metabolic disorders.
  • Drug Design : The compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activity.

Q & A

Q. What are the recommended storage conditions for 2-benzyloxy-2-oxoethylzinc bromide in ether to ensure stability?

  • Methodological Answer: Store under an inert atmosphere (argon/nitrogen) at –20°C to minimize decomposition. Use flame-dried glassware and anhydrous solvents during transfers. Periodically verify stability via titration with a standardized acid (e.g., HCl) to quantify active zinc species, as moisture or oxygen exposure hydrolyzes the reagent, releasing hydrogen bromide (HBr) and reducing reactivity .

Q. How can researchers determine the purity and concentration of 2-benzyloxy-2-oxoethylzinc bromide in ether?

  • Methodological Answer: Use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure concentration. For purity assessment, derivatize the reagent with iodine to form the corresponding alkyl iodide and analyze via GC-MS to detect impurities. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for zinc content .

Q. What are the primary applications of this organozinc reagent in academic synthesis?

  • Methodological Answer: The reagent is widely used in Negishi cross-coupling reactions to introduce benzyloxy-ketone motifs into organic frameworks. For example, coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) enables access to complex esters or ketones. Optimize reactions by pre-activating the catalyst and maintaining anhydrous conditions .

Advanced Research Questions

Q. How does solvent choice (ether vs. THF) impact the reactivity of 2-benzyloxy-2-oxoethylzinc bromide?

  • Methodological Answer: Ether’s lower boiling point (–116°C vs. THF’s –108°C) limits reaction temperatures but may reduce steric hindrance during transmetallation. THF’s stronger Lewis basicity stabilizes the zinc center, enhancing reactivity in sterically demanding couplings. Compare outcomes using kinetic profiling (e.g., in situ IR spectroscopy) to identify solvent-dependent rate constants .

Q. What strategies resolve inconsistent yields in cross-coupling reactions with this reagent?

  • Methodological Answer:
  • Catalyst Optimization: Screen ligands (e.g., XPhos, SPhos) to improve Pd-mediated transmetallation efficiency.
  • Additives: Introduce LiCl (1–2 equiv) to stabilize the organozinc species and suppress β-hydride elimination.
  • Temperature Control: Perform reactions at 0°C to slow side reactions while allowing sufficient activation energy.
    Validate protocols using HPLC-MS to track intermediate formation and byproducts .

Q. How can decomposition products of this reagent be identified, and what do they imply for handling protocols?

  • Methodological Answer: Decomposition in air/moisture generates HBr, CO, and CO₂ (detected via headspace GC-MS ) and oxidized byproducts (e.g., benzyloxyacetic acid, identified via LC-HRMS ). Implement FTIR to monitor carbonyl stretches (1700–1750 cm⁻¹) indicative of oxidation. Use findings to refine glovebox protocols and syringe drying techniques .

Q. What analytical methods differentiate this reagent from structurally similar organozinc compounds?

  • Methodological Answer: Combine multinuclear NMR (¹H, ¹³C, ⁶⁷Zn) to resolve zinc coordination geometry and benzyloxy-ketone signals. For example, ⁶⁷Zn NMR chemical shifts distinguish tetrahedral vs. linear zinc centers. Pair with X-ray crystallography (if crystalline) to confirm molecular structure, referencing crystallographic data from analogous compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity between lab-scale and literature protocols?

  • Methodological Answer:
  • Reproducibility Checks: Verify solvent dryness (Karl Fischer titration) and reagent concentration (via qNMR).
  • Side Reaction Analysis: Use HPLC-MS to detect unintended pathways (e.g., homocoupling or protodezincification).
  • Comparative Studies: Replicate literature conditions with controlled variables (e.g., syringe pump addition rates for slow reagent addition) .

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